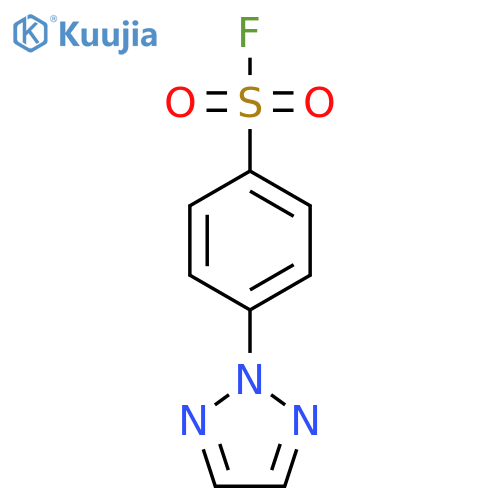

Cas no 2648965-77-7 (4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl fluoride)

2648965-77-7 structure

商品名:4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl fluoride

4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

-

- Z4083135804

- 4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl fluoride

- 2648965-77-7

- EN300-7470032

-

- インチ: 1S/C8H6FN3O2S/c9-15(13,14)8-3-1-7(2-4-8)12-10-5-6-11-12/h1-6H

- InChIKey: RGZSEAADCGHLBT-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC(=CC=1)N1N=CC=N1)(=O)(=O)F

計算された属性

- せいみつぶんしりょう: 227.01647578g/mol

- どういたいしつりょう: 227.01647578g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 302

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 73.2Ų

4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl fluoride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7470032-1.0g |

4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl fluoride |

2648965-77-7 | 95.0% | 1.0g |

$642.0 | 2025-03-10 | |

| Enamine | EN300-7470032-5.0g |

4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl fluoride |

2648965-77-7 | 95.0% | 5.0g |

$1862.0 | 2025-03-10 | |

| Aaron | AR0284I4-5g |

4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl fluoride |

2648965-77-7 | 95% | 5g |

$2586.00 | 2023-12-15 | |

| Aaron | AR0284I4-500mg |

4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl fluoride |

2648965-77-7 | 95% | 500mg |

$714.00 | 2023-12-15 | |

| Enamine | EN300-7470032-0.05g |

4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl fluoride |

2648965-77-7 | 95.0% | 0.05g |

$149.0 | 2025-03-10 | |

| Enamine | EN300-7470032-10.0g |

4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl fluoride |

2648965-77-7 | 95.0% | 10.0g |

$2762.0 | 2025-03-10 | |

| Enamine | EN300-7470032-2.5g |

4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl fluoride |

2648965-77-7 | 95.0% | 2.5g |

$1260.0 | 2025-03-10 | |

| Aaron | AR0284I4-100mg |

4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl fluoride |

2648965-77-7 | 95% | 100mg |

$329.00 | 2023-12-15 | |

| 1PlusChem | 1P02849S-50mg |

4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl fluoride |

2648965-77-7 | 95% | 50mg |

$239.00 | 2024-05-08 | |

| Aaron | AR0284I4-2.5g |

4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl fluoride |

2648965-77-7 | 95% | 2.5g |

$1758.00 | 2023-12-15 |

4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl fluoride 関連文献

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085

2648965-77-7 (4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl fluoride) 関連製品

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量